Cas no 1538232-72-2 (N-methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine)

N-methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine
- N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine
- 1538232-72-2
- EN300-1777563
-
- インチ: 1S/C8H12N2O/c1-7-5-9-4-3-8(7)6-10(2)11/h3-5,11H,6H2,1-2H3
- InChIKey: SVKHRALUJKARBN-UHFFFAOYSA-N
- ほほえんだ: ON(C)CC1C=CN=CC=1C
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 36.4Ų
N-methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777563-0.1g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 0.1g |
$691.0 | 2023-09-20 | ||
Enamine | EN300-1777563-1.0g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-1777563-0.5g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 0.5g |
$754.0 | 2023-09-20 | ||
Enamine | EN300-1777563-5g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 5g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-1777563-10g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 10g |
$3376.0 | 2023-09-20 | ||
Enamine | EN300-1777563-2.5g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 2.5g |
$1539.0 | 2023-09-20 | ||
Enamine | EN300-1777563-0.25g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 0.25g |
$723.0 | 2023-09-20 | ||
Enamine | EN300-1777563-0.05g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 0.05g |
$660.0 | 2023-09-20 | ||
Enamine | EN300-1777563-10.0g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 10g |
$3376.0 | 2023-06-02 | ||
Enamine | EN300-1777563-5.0g |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]hydroxylamine |
1538232-72-2 | 5g |
$2277.0 | 2023-06-02 |
N-methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
N-methyl-N-(3-methylpyridin-4-yl)methylhydroxylamineに関する追加情報
N-Methyl-N-(3-Methylpyridin-4-Yl)Methylhydroxylamine: A Comprehensive Overview
N-Methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine, also known by its CAS number 1538232-72-2, is a compound of significant interest in the field of organic chemistry. This compound is a derivative of hydroxylamine, which is widely used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The structure of this compound features a hydroxylamine group (-NHOH) attached to a methyl group and a 3-methylpyridin-4-yl group, making it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of N-Methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the construction of heterocyclic compounds, which are essential components of many drugs. The compound's ability to undergo various transformations, such as nucleophilic substitutions and condensations, has made it a valuable tool in medicinal chemistry.
One of the most notable applications of this compound is in the synthesis of pyridine derivatives. Pyridines are widely used in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The presence of the 3-methylpyridin-4-yl group in N-Methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine provides a platform for further functionalization, enabling the creation of diverse pyridine-based molecules with potential therapeutic applications.
Moreover, N-Methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine has been employed in the development of novel materials. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Recent research has focused on its role as a precursor for conjugated polymers, which are used in applications such as light-emitting diodes (LEDs) and solar cells.
The synthesis of N-Methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. The introduction of the hydroxylamine group is achieved through nucleophilic substitution or other suitable methods. Optimization of reaction conditions has been a focus area for chemists aiming to improve yields and reduce costs.
In terms of toxicity and environmental impact, studies have shown that N-Methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine exhibits low toxicity under normal handling conditions. However, like many chemicals, it should be handled with care to minimize exposure risks. Its environmental fate and degradation pathways are areas that require further investigation to ensure sustainable use.
Looking ahead, the demand for N-Methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine is expected to grow as its applications in drug discovery and materials science continue to expand. Researchers are actively exploring new synthetic routes and modification strategies to enhance its utility further. The compound's versatility and compatibility with modern synthetic techniques position it as an important player in the chemical industry.
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